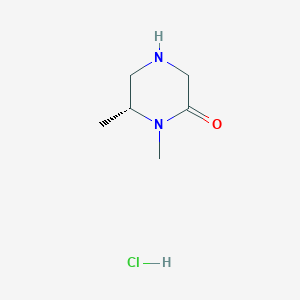![molecular formula C13H15Br2NO2 B3060164 8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1845713-73-6](/img/structure/B3060164.png)
8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Descripción general
Descripción
The compound “8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a spiro compound, which is a type of compound where two rings share a single atom. In this case, the shared atom is likely a carbon atom. The “dibromophenyl” part suggests the presence of a phenyl (benzene) ring with bromine atoms attached. The “1,4-dioxa-8-azaspiro[4.5]decane” part suggests the presence of oxygen and nitrogen atoms in the structure .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings (a phenyl ring and a spiro ring) and various functional groups (bromine, oxygen, and nitrogen atoms). The exact structure would depend on the specific locations and orientations of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on the functional groups present. For example, the presence of bromine atoms could increase the compound’s density and boiling point compared to similar compounds without halogens .Aplicaciones Científicas De Investigación
Mass Spectrometry Analysis
1,4-Dioxa-8-azaspiro[4.5]decane, a structural variant of the compound , has been studied through mass spectrometry. The spectrum displayed unique fragmentation patterns, providing insights into the compound's structure and the formation mechanisms of its fragments (Solomons, 1982).
Nonlinear Optical Applications
A derivative of 1,4-dioxa-8-azaspiro[4.5]decane, specifically 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), has been identified as a material for nonlinear optical devices. This includes applications like frequency doublers for laser diodes in the blue region. The crystal growth, characterization, and optical properties of APDA have been extensively studied, demonstrating its suitability for these applications (Kagawa et al., 1994).
Environmental Remediation
A Mannich base derivative of calix[4]arene, using 1,4-dioxa-8-azaspiro[4.5]decane, has been synthesized and used for removing carcinogenic azo dyes and aromatic amines from water. This compound has shown high efficiency in dye removal, highlighting its potential in environmental cleanup and wastewater treatment (Akceylan et al., 2009).
Tumor Imaging Applications
A fluorine-labeled derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been evaluated as a potential tumor imaging agent. This compound showed high affinity for σ1 receptors, with promising results in PET imaging using mouse tumor xenograft models, indicating its potential use in cancer diagnosis and treatment monitoring (Xie et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of 8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4Compounds with a similar structure, such as 1,3,8-triazaspiro[45]decane derivatives, have been identified as novel delta opioid receptor-selective agonists . Delta opioid receptors are potential targets for neurological and psychiatric disorders .
Mode of Action
The exact mode of action of 8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4Compounds with similar structures have been shown to interact with their targets through highly regioselective c–c coupling and spiro scaffold steps .
Biochemical Pathways
The specific biochemical pathways affected by 8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4Compounds with similar structures have been associated with the delta opioid receptor pathway .
Result of Action
The molecular and cellular effects of 8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4Similar compounds have shown anti-allodynic efficacy in a model of inflammatory pain .
Direcciones Futuras
Propiedades
IUPAC Name |
8-(3,5-dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br2NO2/c14-10-7-11(15)9-12(8-10)16-3-1-13(2-4-16)17-5-6-18-13/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQSVDUZCBSHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC(=CC(=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203534 | |
| Record name | 1,4-Dioxa-8-azaspiro[4.5]decane, 8-(3,5-dibromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1845713-73-6 | |
| Record name | 1,4-Dioxa-8-azaspiro[4.5]decane, 8-(3,5-dibromophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1845713-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxa-8-azaspiro[4.5]decane, 8-(3,5-dibromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B3060082.png)

![4-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B3060087.png)






![tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B3060101.png)
![2-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3060102.png)
![3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3060103.png)
